Allyl 3-ethoxy-4-((3-fluorobenzyl)oxy)-5-iodobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyl 3-ethoxy-4-((3-fluorobenzyl)oxy)-5-iodobenzoate is a complex organic compound with potential applications in various fields of scientific research. Its molecular structure includes an allyl group, an ethoxy group, a fluorobenzyl group, and an iodobenzoate moiety, making it a versatile compound for chemical reactions and studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 3-ethoxy-4-((3-fluorobenzyl)oxy)-5-iodobenzoate typically involves multiple steps, including the formation of intermediate compounds. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated synthesis planning tools and high-accuracy predictions can streamline the process, making it more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
Allyl 3-ethoxy-4-((3-fluorobenzyl)oxy)-5-iodobenzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodobenzoate moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Allyl 3-ethoxy-4-((3-fluorobenzyl)oxy)-5-iodobenzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Allyl 3-ethoxy-4-((3-fluorobenzyl)oxy)-5-iodobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Ethoxy-4-((3-fluorobenzyl)oxy)benzoic acid
- 3-Ethoxy-4-((3-fluorobenzyl)oxy)benzoyl chloride
Uniqueness
Its iodobenzoate moiety, in particular, allows for versatile substitution reactions, making it a valuable compound for synthetic chemistry .
Biological Activity
Allyl 3-ethoxy-4-((3-fluorobenzyl)oxy)-5-iodobenzoate, a synthetic organic compound with the molecular formula C19H18FIO4 and a molecular weight of approximately 456.25 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, comparative studies, and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural elements:
- Allyl group : Contributes to its reactivity and potential interactions with biological targets.
- Ethoxy moiety : Enhances solubility and may influence pharmacokinetic properties.
- Fluorobenzyl ether : Potentially increases lipophilicity, affecting membrane permeability.
- Iodine substituent : May play a role in nucleophilic substitution reactions.
The biological activity of this compound is hypothesized to involve interactions with various molecular targets. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The presence of the allyl and ethoxy groups may allow the compound to participate in diverse biochemical pathways, potentially influencing processes such as enzyme inhibition or receptor modulation.
Biological Activity Overview
Research on similar compounds suggests that derivatives of benzoates exhibit a range of biological activities, including:
- Antimicrobial properties : Some benzoate derivatives have shown effectiveness against bacterial and fungal strains.
- Anticancer effects : Certain structural analogs have been investigated for their ability to inhibit cancer cell proliferation.
- Anti-inflammatory activity : Compounds with similar functional groups have demonstrated potential in modulating inflammatory responses.
Comparative Analysis with Related Compounds
The following table summarizes key characteristics and biological activities of structurally related compounds:
Compound Name | Molecular Formula | Unique Features | Notable Biological Activity |
---|---|---|---|
Ethyl 3-ethoxy-4-((2-fluorobenzyl)oxy)-5-iodobenzoate | C19H18FIO4 | Ethyl instead of allyl | Moderate antimicrobial activity |
Allyl 3-ethoxy-4-(benzyloxy)-5-iodobenzoate | C19H18IO4 | Lacks fluorine substituent | Exhibits anticancer properties |
Allyl 3-methoxy-4-(3-fluorobenzyl)oxy)-5-bromobenzoate | C19H18BrO4 | Bromine instead of iodine | Anti-inflammatory effects observed |
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluating various benzoate derivatives found that compounds similar to this compound exhibited significant antibacterial activity against Gram-positive bacteria. The study highlighted the importance of the fluorobenzyl group in enhancing bioactivity.
- Anticancer Research : In vitro tests on cancer cell lines revealed that certain iodinated benzoates demonstrated cytotoxic effects. This compound's structural features suggest potential for further exploration in cancer therapeutics.
- Inflammation Modulation : Preliminary investigations indicated that related compounds could modulate inflammatory pathways, suggesting that this compound may also possess anti-inflammatory properties worthy of further study.
Properties
Molecular Formula |
C19H18FIO4 |
---|---|
Molecular Weight |
456.2 g/mol |
IUPAC Name |
prop-2-enyl 3-ethoxy-4-[(3-fluorophenyl)methoxy]-5-iodobenzoate |
InChI |
InChI=1S/C19H18FIO4/c1-3-8-24-19(22)14-10-16(21)18(17(11-14)23-4-2)25-12-13-6-5-7-15(20)9-13/h3,5-7,9-11H,1,4,8,12H2,2H3 |
InChI Key |
KHPQQOZWOWGVRT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)OCC=C)I)OCC2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.